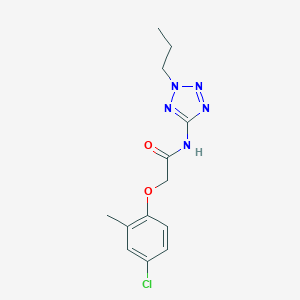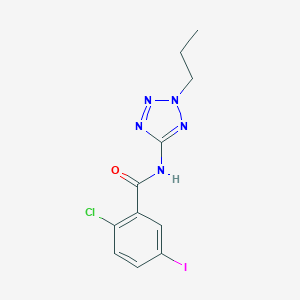![molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
N-[2-(4-morpholinyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a critical role in cellular metabolism and energy production. In recent years, research has shown that NMN supplementation can increase NAD+ levels, leading to a range of potential health benefits.
Mécanisme D'action
N-[2-(4-morpholinyl)phenyl]nicotinamide works by increasing NAD+ levels, which plays a critical role in cellular metabolism and energy production. NAD+ is involved in a range of cellular processes, including DNA repair, gene expression, and cell signaling. By increasing NAD+ levels, N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function and energy metabolism, leading to potential health benefits.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it can increase NAD+ levels, which can improve cellular metabolism and energy production. This can be useful in studying a range of cellular processes, including DNA repair, gene expression, and cell signaling. One limitation of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it may have off-target effects, as it can interact with a range of cellular processes.
Orientations Futures
There are a range of potential future directions for N-[2-(4-morpholinyl)phenyl]nicotinamide research. One area of focus is on its potential anti-aging effects, as studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may improve DNA repair mechanisms and reduce inflammation. Other potential areas of focus include studying the effects of N-[2-(4-morpholinyl)phenyl]nicotinamide on specific cellular processes, such as gene expression and cell signaling. Additionally, there is a need for further research on the safety and efficacy of N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation in humans.
Méthodes De Synthèse
N-[2-(4-morpholinyl)phenyl]nicotinamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of nicotinamide with 2-(4-morpholinyl)aniline in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)phenyl]nicotinamide has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
Propriétés
Formule moléculaire |
C16H17N3O2 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
Clé InChI |
WOPWMFJQZIIELB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
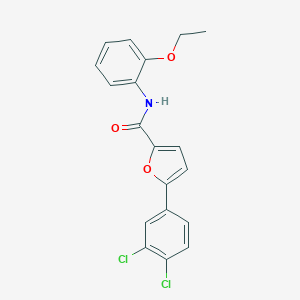
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
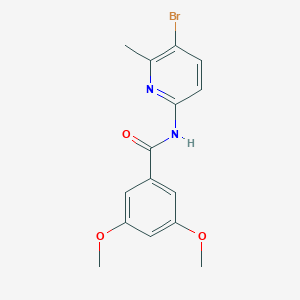
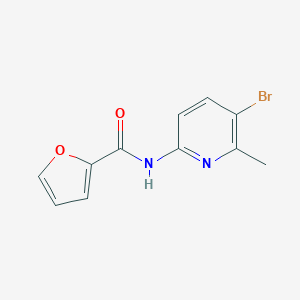
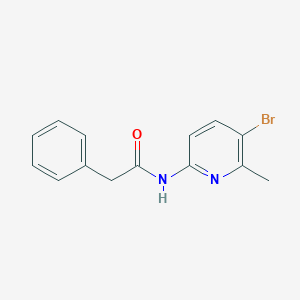
![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B251573.png)
